1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC15085939
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O2S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1-(1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18) |
| Standard InChI Key | LSNMNWQRNJEERS-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Introduction
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one is a synthetic compound belonging to the class of indazole derivatives. It features an indazole moiety, which is a bicyclic structure composed of a pyrazole ring fused with a benzene ring, and a thiomorpholine ring linked via a carbonyl group to a pyrrolidine backbone. This unique combination of functional groups suggests potential biological activity and applications in medicinal chemistry, particularly in interactions with cannabinoid receptors.
Synthesis
The synthesis of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multiple synthetic routes. Common methods include multi-step organic reactions that require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for characterizing the synthesized compound.
Biological Activity
The compound is recognized for its potential interactions with cannabinoid receptors, particularly the CB1 receptor, which plays a crucial role in various physiological processes such as pain modulation and appetite regulation. Research suggests that compounds similar to this one exhibit significant efficacy in preclinical models for conditions such as chronic pain and obesity.
Biological Activity Table
| Receptor | Biological Process | Potential Application |
|---|---|---|
| CB1 Receptor | Pain Modulation, Appetite Regulation | Chronic Pain, Obesity |
Potential Applications
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one has potential applications in various scientific fields, including medicinal chemistry. Its interaction with cannabinoid receptors suggests potential therapeutic uses in managing conditions related to pain and metabolic disorders.
Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Therapeutic Agent for Pain and Metabolic Disorders |
| Pharmacology | Research Tool for Cannabinoid Receptor Studies |
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